molecular formula C9H17NO6S B13893756 tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate

tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate

Cat. No.: B13893756
M. Wt: 267.30 g/mol
InChI Key: ORWHXHCSDYWSCI-SSDOTTSWSA-N
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Description

Tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate is a complex organic compound that features a tert-butyl ester group, a methoxymethyl group, and a dioxooxathiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate typically involves the following steps:

    Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound in the presence of sulfur dioxide.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxathiazolidine ring, potentially breaking it down into simpler components.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simplified amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxathiazolidine ring can interact with enzymes, potentially inhibiting their activity by forming stable complexes. The methoxymethyl group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4R)-4-(hydroxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    Tert-butyl (4R)-4-(ethyl)-2,2-dioxooxathiazolidine-3-carboxylate: Similar structure but with an ethyl group instead of a methoxymethyl group.

Uniqueness

Tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C9H17NO6S

Molecular Weight

267.30 g/mol

IUPAC Name

tert-butyl (4R)-4-(methoxymethyl)-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C9H17NO6S/c1-9(2,3)16-8(11)10-7(5-14-4)6-15-17(10,12)13/h7H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

ORWHXHCSDYWSCI-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)COC

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)COC

Origin of Product

United States

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